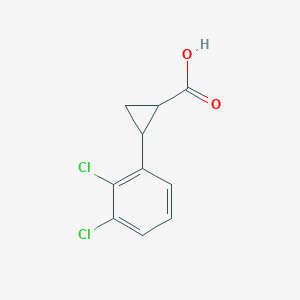

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXBNVMCFKSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Elucidation and Synthetic Architectures of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Executive Summary & Pharmacophore Significance

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid represents a "privileged scaffold" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of cinnamic acid derivatives and a critical intermediate in the synthesis of subtype-selective GPCR ligands and specific ion channel modulators (e.g., KCNQ openers).

Unlike its flexible styrene counterparts, the cyclopropane ring locks the ethyl linkage into a rigid geometry. This restriction reduces the entropic penalty of binding to protein targets. The specific 2,3-dichloro substitution pattern is chemically significant: the ortho-chlorine introduces steric clash that forces the phenyl ring out of coplanarity with the cyclopropane, creating a distinct 3D vector critical for occupying hydrophobic pockets in enzymes or receptors.

Synthetic Architecture: The Carbenoid Route

To achieve high diastereocontrol, the synthesis does not rely on the classical nitrile hydrolysis. Instead, we utilize a Rhodium(II)-catalyzed diazoacetate cyclopropanation . This method minimizes the formation of the thermodynamically less stable cis-isomer and suppresses carbene dimerization.

Reaction Mechanism & Causality

The reaction proceeds via a metal-stabilized carbene intermediate. The breakdown of ethyl diazoacetate (EDA) by the Rh(II) catalyst generates an electrophilic metal-carbene species. The electron-rich alkene (2,3-dichlorostyrene) attacks this species.

-

Why Rhodium? Unlike Copper bronzes, Rhodium(II) acetate dimers [Rh2(OAc)4] provide superior chemoselectivity, preventing C-H insertion side reactions on the phenyl ring.

-

Slow Addition Protocol: To prevent the carbene from reacting with itself (forming diethyl fumarate/maleate), EDA must be added via syringe pump to maintain a low steady-state concentration relative to the styrene.

Validated Synthetic Protocol

Reagents: 2,3-Dichlorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh2(OAc)4 (0.5 mol%), Dichloromethane (DCM, anhydrous).

-

Catalyst Activation: Charge a flame-dried flask with 2,3-dichlorostyrene and Rh2(OAc)4 in anhydrous DCM under Argon.

-

Carbenoid Generation: Dissolve Ethyl diazoacetate (EDA) in DCM. Using a syringe pump, add this solution to the styrene mixture over 6–8 hours at reflux (

). Crucial Step: Rapid addition results in dimerization. -

Workup: Evaporate solvent. The crude oil contains a mixture of trans and cis ethyl esters.

-

Hydrolysis: Treat the ester mixture with LiOH in THF/Water (1:1) at ambient temperature for 12 hours. Acidify to pH 2 with 1M HCl to precipitate the free acid.

-

Purification: Recrystallization from Hexane/EtOAc preferentially yields the (±)-trans acid due to its higher lattice energy and lower solubility compared to the cis isomer.

Figure 1: Synthetic workflow emphasizing the critical slow-addition of diazoacetate to favor cyclopropanation over dimerization.

Structural Characterization & Stereochemical Logic

The defining challenge in this synthesis is distinguishing the cis (Z) and trans (E) diastereomers. This is achieved not by optical rotation (which requires enantiopurity), but by 1H NMR coupling constants (

The Karplus Relationship in Cyclopropanes

The rigid geometry of the cyclopropane ring creates a predictable relationship between the dihedral angle of vicinal protons and their coupling constants.

-

Trans-Protons: Dihedral angle

. According to the Karplus equation, this results in a smaller coupling constant ( -

Cis-Protons: Dihedral angle

. This maximizes orbital overlap, resulting in a larger coupling constant (

Diagnostic NMR Data (Self-Validating)

The following table summarizes the expected shifts for the Trans-isomer (the major thermodynamic product).

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| COOH | 11.0 - 12.5 | Broad Singlet | - | Carboxylic acid proton (exchangeable). |

| Ar-H (C4, C5, C6) | 7.10 - 7.45 | Multiplet | - | Deshielded by aromatic ring and chlorine electronegativity. |

| H-1 (CH-COOH) | 1.85 - 1.95 | ddd | Shielded by anisotropy of the cyclopropane ring. | |

| H-2 (CH-Ar) | 2.70 - 2.85 | ddd | Benzylic position; deshielded by the phenyl ring. | |

| H-3a (CH2) | 1.35 - 1.45 | ddd | Methylene proton cis to COOH. | |

| H-3b (CH2) | 1.60 - 1.70 | ddd | Methylene proton trans to COOH. |

Interpretation: If the coupling between H-1 and H-2 is observed at >8.0 Hz, the protocol has failed to produce the trans isomer, and the cis product dominates.

Chiral Resolution Strategy

The biological activity of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid is often enantiospecific (usually the 1R, 2R isomer is preferred for glutamate receptor modulation).

Protocol for Optical Resolution:

-

Salt Formation: Dissolve the racemic trans-acid in hot ethanol.

-

Chiral Base: Add 0.5 equivalents of (R)-(+)-

-methylbenzylamine . -

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (1R,2R)-acid typically crystallizes first due to better packing efficiency.

-

Liberation: Filter the crystals and treat with 1M H2SO4 to liberate the enantiopure free acid.

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/iPrOH 90:10).

Figure 2: Resolution pathway to isolate the bioactive (1R,2R) enantiomer.

References

-

Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with rhodium(II) carboxamides." Journal of the American Chemical Society.[1] Link (Seminal work on Rh-catalyzed cyclopropanation).

-

Wiberg, K. B., & Nist, B. J. (1963). "The Interpretation of NMR Spectra of Cyclopropanes." Journal of the American Chemical Society.[1] Link (Authoritative source for J-coupling constants in cyclopropanes).

-

Ebner, C., et al. (2011). "Stereoselective Synthesis of Di- and Trisubstituted Cyclopropanes." Chemistry – A European Journal. Link (Modern protocols for substituted styrenes).

-

Pietruszka, J. (2003). "Synthesis and properties of enantiomerically pure cyclopropanes." Chemical Reviews. Link (Review of resolution and chiral synthesis strategies).

Sources

An In-depth Technical Guide to the Isomers of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive technical overview of the isomers of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the structural nuances of its stereoisomers, methodologies for their synthesis and separation, advanced analytical techniques for characterization, and the critical implications of stereochemistry on biological activity.

Foundational Stereochemistry: Unpacking the Isomeric Complexity

The structure of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid, while seemingly simple, harbors significant stereochemical complexity. The presence of two substituted chiral carbons on the cyclopropane ring gives rise to multiple isomers. Understanding this isomerism is fundamental to controlling the synthesis and predicting the biological efficacy of any potential active ingredient derived from this scaffold.

The isomerism in this molecule manifests in two forms:

-

Diastereomerism (Geometric Isomerism): The relative orientation of the 2,3-dichlorophenyl group and the carboxylic acid group across the cyclopropane ring defines two distinct geometric isomers: cis and trans.

-

In the cis isomer , both substituents are on the same face of the cyclopropane ring.

-

In the trans isomer , the substituents are on opposite faces of the ring.

-

-

Enantiomerism (Optical Isomerism): Both the cis and trans diastereomers are chiral. Neither has an internal plane of symmetry, and therefore, each exists as a pair of non-superimposable mirror images called enantiomers.

This results in a total of four possible stereoisomers:

-

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (cis)

-

(1S,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (cis)

-

(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (trans)

-

(1S,2S)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (trans)

The relationship between these isomers is crucial. A typical non-stereoselective synthesis will produce a racemic mixture of all four. The separation of these isomers is a critical challenge in both laboratory and industrial settings.

Caption: Hierarchical relationship of isomers for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Synthesis and Isomer Separation Strategies

The synthesis of cyclopropanecarboxylic acids can be achieved through various established routes, such as the malonic ester synthesis followed by cyclization with a dihalide.[1] However, achieving stereocontrol is the primary challenge. Often, a mixture of diastereomers is formed, which must then be separated. Following this, the racemic pairs of enantiomers must be resolved.

Separation of Cis and Trans Diastereomers

Diastereomers possess different physical properties (e.g., boiling point, melting point, solubility), which allows for their separation using conventional laboratory techniques.

-

Fractional Crystallization: This method exploits differences in the solubility of the cis and trans isomers in a particular solvent system. By carefully controlling temperature and solvent composition, one diastereomer can be selectively crystallized from the solution. This technique has been successfully applied to separate isomers of similar substituted cyclopropanecarboxylic acids.[2]

-

Column Chromatography: Silica gel chromatography is a highly effective method for separating diastereomers. The differential interaction of the cis and trans isomers with the stationary phase, based on their polarity and steric differences, allows for their elution at different retention times.

Resolution of Enantiomers

Separating enantiomers (a process known as resolution) is more complex as they have identical physical properties in an achiral environment. Specialized chiral techniques are required.

This robust and scalable method is a cornerstone of chiral chemistry. The principle relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. The optically pure acid is then recovered by treating the separated salt with a strong acid.

Causality in Experimental Choice: The choice of resolving agent is critical. Amines like N-benzyl-2-aminobutanol or α-methylbenzylamine are often effective for resolving acidic racemates.[2][3] The solvent system must be carefully optimized to maximize the solubility difference between the diastereomeric salts, which is often the most time-consuming step in method development.

Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Expertise in Method Development: The selection of the CSP is paramount. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[5] For instance, a column like Chiralpak®, which may feature tris(3,5-dichlorophenyl)carbamate as the chiral selector, can provide excellent resolution for aromatic analytes. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid, TFA), must be optimized to achieve baseline separation and suitable run times. The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid, preventing peak tailing and improving chromatographic performance.

| Parameter | Typical Value / Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for resolving a wide range of chiral compounds, including aromatic acids.[5] |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Balances enantioselectivity and elution strength. TFA is added to improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns (e.g., 4.6 mm ID). |

| Detection | UV at 254 nm or 280 nm | The dichlorophenyl group provides strong chromophores for UV detection. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Table 1: Exemplar parameters for chiral HPLC method development. |

Analytical Characterization of Isomers

Unambiguous identification of each isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans diastereomers.

-

¹H NMR: The key differentiating feature is the vicinal coupling constant (³J) between the protons on the cyclopropane ring. Due to the dihedral angle relationships described by the Karplus equation, the coupling constants differ significantly:

-

³J_trans is typically in the range of 4-6 Hz .

-

³J_cis is typically larger, in the range of 7-10 Hz .[6] The chemical shifts of the ring protons will also differ due to the anisotropic effect of the nearby phenyl ring and carboxylic acid group.

-

-

¹³C NMR: The chemical shifts of the cyclopropane carbons will be distinct for the cis and trans isomers due to steric and electronic differences. The carbonyl carbon typically appears in the 170-180 ppm range.[7]

It is important to note that in a standard achiral solvent, the NMR spectra of two enantiomers are identical. Distinguishing enantiomers by NMR requires the use of chiral solvating agents or chiral shift reagents, though this is less common than chiral HPLC for routine analysis.

Chiroptical Methods: Circular Dichroism (CD)

Once enantiomers are separated, CD spectroscopy can be used to determine their absolute configuration. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the (R) or (S) configuration can be assigned with a high degree of confidence.[8]

The Imperative of Stereochemistry in Biological Activity

In drug development and agrochemistry, the stereochemistry of a molecule is not a trivial detail; it is often the primary determinant of its biological function. The differential three-dimensional arrangement of atoms in isomers leads to distinct interactions with chiral biological targets like enzymes and receptors.[9]

-

Differential Potency: It is common for one enantiomer to be significantly more active than the other. For example, in a study of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, a related structure, the (1R,2S) enantiomer was found to be a more potent positive allosteric modulator of the mGluR4 receptor than the (1S,2R) enantiomer.[8]

-

Different Pharmacological Profiles: In some cases, enantiomers can have qualitatively different or even opposing biological effects. One enantiomer might be an agonist while the other is an antagonist.

-

Toxicity and Side Effects: The desired therapeutic effect may reside in one isomer, while the other may be inactive, less active, or contribute to undesirable side effects or toxicity.

For these reasons, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the investigation of the pharmacological profiles of individual enantiomers of a chiral drug.[5] This underscores the necessity of developing robust methods for the synthesis, separation, and characterization of each stereoisomer of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid if it is to be used as a building block for a biologically active molecule. The stereochemistry of cyclopropane derivatives is known to be a critical determinant of their biological activities, which can range from antimicrobial to antitumor effects.[10]

Conclusion

The four stereoisomers of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid present both a challenge and an opportunity for chemical and pharmaceutical research. A thorough understanding of their stereochemical relationships is the foundation for developing effective strategies for their separation and analysis. Techniques such as fractional crystallization, and more definitively, chiral HPLC, are indispensable tools for isolating each isomer in high purity. Spectroscopic methods, particularly ¹H NMR, provide unambiguous confirmation of the diastereomeric configuration. Ultimately, the profound influence of stereochemistry on biological activity makes the study of these individual isomers not just an academic exercise, but a critical requirement for the development of safe and effective new chemical entities.

References

- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.

- Cas 220353-25-3, (1R-trans)-2-(3,5-Dichlorophenyl)-cyclopropanecarboxylic acid. Autech Industry Co.,Limited.

- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.Org.

- Chiral HPLC Separations. Phenomenex.

- EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids. Google Patents.

-

Lopez, S., et al. (2014). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. Journal of Medicinal Chemistry. Available at: [Link]

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]

- Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.

-

Péter, A., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. The Organic Chemistry Tutor. YouTube. Available at: [Link]

- Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti.

-

Schoepp, D. D., et al. (1994). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

- EP0010874A1 - Process for separating optical isomers of substituted cyclopropane carboxylic acids. Google Patents.

- Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-. NIST WebBook.

-

Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

-

Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Journal of Pharmaceutical Analysis. Available at: [Link]

-

Confused between structural isomers versus stereoisomerism. Chemistry Stack Exchange. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester. US EPA. Available at: [Link]

-

Synthesis and biological activity of novel 3-(2-propenyl)-cephalosporins. II. Preparation of prodrugs. The Journal of Antibiotics. Available at: [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]

-

Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. The Journal of Organic Chemistry. Available at: [Link]

-

Structure and NMR Spectra of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid and its Anhydride. ResearchGate. Available at: [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]

- 3. jetir.org [jetir.org]

- 4. eijppr.com [eijppr.com]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strained Scaffold: Advanced Synthesis and Medicinal Utility of Substituted Cyclopropanecarboxylic Acids

Executive Summary: The "Magic Ring" in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropane ring—specifically the cyclopropanecarboxylic acid (CPCA) motif—is far more than a simple structural curiosity. It represents a critical tool for conformational restriction . By locking the

Furthermore, the "cyclopropyl effect" offers a unique metabolic advantage. The

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested review of how to synthesize, control, and apply substituted CPCA derivatives in high-value discovery programs.

Strategic Synthesis: The Three Pillars

As a process scientist, one must choose the synthetic route based on the electronic nature of the alkene precursor and the required stereochemistry. There is no "one size fits all."

A. Transition-Metal Catalyzed Diazo Decomposition (The Gold Standard)

For electron-rich to neutral alkenes, this is the most versatile method. It involves the decomposition of diazoacetates (or aryldiazoacetates) by Rh(II), Cu(I), or Ru(II) catalysts to generate a transient metal-carbenoid.

-

Mechanism: The metal coordinates the diazo carbon, expelling

to form a highly electrophilic metal-carbene.[1] This species undergoes a concerted (but asynchronous) [2+1] cycloaddition with the alkene. -

Stereocontrol: The use of

-symmetric ligands (e.g., bisoxazolines for Cu, chiral carboxylates/carboxamidates for Rh) allows for exquisite enantioselectivity. -

Expert Insight: In process chemistry, Rhodium(II) acetate dimer is the workhorse for initial screens, but Davies’ catalyst (Rh2(DOSP)4) is superior for aryldiazoacetates, often yielding

ee.

B. Simmons-Smith & Furukawa Modification

Best suited for unactivated alkenes or allylic alcohols where coordination-directed delivery is possible.

-

Reagent: Diiodomethane (

) with Zn-Cu couple or -

Key Feature: Stereospecific.[2][3][4][5] The geometry of the alkene (cis/trans) is strictly preserved in the cyclopropane product.

C. Michael-Initiated Ring Closure (MIRC)

The method of choice for electron-deficient alkenes (e.g., acrylates, fumarates) which react poorly with electrophilic carbenoids.

-

Mechanism: A nucleophile (sulfur ylide or

-halo enolate) attacks the Michael acceptor. The resulting intermediate undergoes an intramolecular

Visualizing the Mechanism

Understanding the catalytic cycle of the metal-carbenoid pathway is essential for troubleshooting low yields or poor stereocontrol.

Figure 1: The catalytic cycle for metal-catalyzed cyclopropanation. Note that the regeneration of the catalyst is the critical step often inhibited by catalyst poisoning or dimer formation.

Detailed Experimental Protocol

Protocol: Enantioselective Rh(II)-Catalyzed Cyclopropanation

This protocol is designed for the synthesis of a chiral 2-arylcyclopropanecarboxylate, a common pharmacophore.

Safety Warning: Diazo compounds are potentially explosive. Never heat neat diazo compounds. Always use a blast shield.

Reagents:

-

Substrate: Styrene derivative (1.0 equiv)

-

Reagent: Methyl styryldiazoacetate (1.2 equiv)

-

Catalyst:

(1.0 mol%) -

Solvent: Anhydrous Pentane or DCM (degassed)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

in anhydrous pentane. The solution should be a vibrant green. -

Substrate Addition: Add the styrene substrate (1.0 equiv) to the catalyst solution.

-

Controlled Addition (The Critical Step): Dissolve the diazo compound in a separate volume of solvent. Using a syringe pump, add this solution to the reaction mixture over 2–4 hours .

-

Why? Keeping the stationary concentration of diazo low prevents "carbene dimerization" (formation of fumarates/maleates) and forces the carbene to react with the alkene.

-

-

Monitoring: Monitor by TLC/LC-MS for the disappearance of the diazo peak (distinctive UV).

-

Workup: Concentrate the solvent under reduced pressure. (Note: Rhodium catalysts can be expensive; for large scale, consider passing through a short plug of silica to recover the catalyst if using soluble polymer-supported variants, though typically this is single-use).

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

If yield is low but conversion is high: Check for carbene dimers (diethyl fumarate). Correction: Slow down addition rate.

-

If ee% is lower than literature: Check solvent dryness and temperature (lower temps often improve ee but reduce rate).

Synthetic Decision Matrix

Use this logic flow to select the correct methodology for your specific substrate.

Figure 2: Strategic decision tree for selecting the optimal cyclopropanation methodology based on substrate electronics and stereochemical requirements.

Applications & Bioactive Examples

The following table highlights FDA-approved drugs and agrochemicals where the CPCA motif is central to efficacy.

| Compound | Class | Mechanism of Action | Role of Cyclopropane |

| Milnacipran | Antidepressant | SNRI | Locks the amine and amide in a cis orientation to mimic the transition state of monoamine transport. |

| Betrixaban | Anticoagulant | Factor Xa Inhibitor | The CPCA amide linker provides metabolic stability against amidases compared to linear alkyl chains. |

| Permethrin | Insecticide | Na+ Channel Modulator | The gem-dimethyl cyclopropane ester is critical for photostability and binding to the insect sodium channel. |

| Tasimelteon | Sedative | Melatonin Agonist | Rigidifies the ethyl-amide side chain to selectively target MT1/MT2 receptors. |

References

-

Doyle, M. P., et al. "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 1998.

-

Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003.[6]

-

Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959.

-

Lebel, H., et al. "Stereoselective Cyclopropanation Reactions."[6] Chemical Reviews, 2003.[6]

-

Concellón, J. M., et al. "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids."[3] Organic Letters, 2007.[3]

-

Wernic, D., et al. "Michael-Initiated Ring Closure (MIRC) Reactions." Organic Chemistry Frontiers, 2024.[7][8]

Sources

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Dichlorophenyl Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the burgeoning field of novel dichlorophenyl cyclopropane derivatives, a chemical scaffold poised to make a significant impact on drug discovery and development. We will explore the rationale behind their design, cutting-edge synthetic methodologies, comprehensive biological evaluations, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to be a living resource, providing both foundational knowledge and actionable protocols to empower researchers in this exciting area.

The Strategic Imperative for Dichlorophenyl Cyclopropane Scaffolds

The cyclopropane ring, a three-membered carbocycle, has garnered considerable attention in medicinal chemistry due to its unique conformational rigidity and electronic properties.[1] Its incorporation into molecular frameworks can lead to enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological profiles.[2] The addition of a dichlorophenyl moiety introduces specific electronic and steric features that can be fine-tuned to optimize drug-like properties. The chlorine atoms can modulate lipophilicity, influence metabolic pathways, and participate in crucial halogen bonding interactions with protein targets, a feature increasingly recognized for its importance in rational drug design.

This guide will focus on two primary areas where dichlorophenyl cyclopropane derivatives have shown exceptional promise: oncology and agriculture. In oncology, the unique geometry of these compounds allows for novel interactions with biological targets, potentially overcoming resistance mechanisms to existing therapies. In agriculture, the development of new insecticides with novel modes of action is critical to combat the growing threat of insect resistance.[3]

Charting the Synthetic Landscape: Pathways to Novelty

The construction of the dichlorophenyl cyclopropane core is a pivotal step in the discovery of new derivatives. The most common and versatile approach involves the dichlorocyclopropanation of a corresponding dichlorostyrene precursor. This transformation is typically achieved through the in situ generation of dichlorocarbene (:CCl₂).

Phase-Transfer Catalyzed Dichlorocyclopropanation

A robust and scalable method for dichlorocarbene generation utilizes a biphasic system of chloroform and a concentrated aqueous strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[4][5] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the dichlorocarbene.

Experimental Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of 3,4-Dichlorostyrene

Materials:

-

3,4-Dichlorostyrene

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Benzyltriethylammonium Chloride (BTEAC)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a vigorously stirred solution of 3,4-dichlorostyrene (1.0 eq) and BTEAC (0.02 eq) in chloroform (5.0 eq) at 0 °C, slowly add a 50% aqueous solution of sodium hydroxide (10.0 eq) dropwise over 1 hour.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,1-dichloro-2-(3,4-dichlorophenyl)cyclopropane.

Alternative Dichlorocarbene Generation

An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[6] This approach offers a milder alternative to the use of strong bases.

Experimental Protocol: Ultrasound-Assisted Dichlorocyclopropanation

Materials:

-

4,4'-Dichlorostilbene

-

Carbon Tetrachloride (CCl₄)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

10% aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flask equipped with a magnetic stirrer, combine magnesium turnings (1.5 eq) and 4,4'-dichlorostilbene (1.0 eq) in a 4:1 mixture of anhydrous diethyl ether and THF.

-

Place the flask in an ultrasonic bath.

-

Add carbon tetrachloride (2.0 eq) to the mixture.

-

Irradiate the mixture with ultrasound at room temperature until the magnesium is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding 10% aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford Z-1,1-dichloro-2,3-di(4-chlorophenyl)cyclopropane.

Caption: General synthetic workflow for novel dichlorophenyl cyclopropane derivatives.

Unveiling Biological Potential: Anticancer and Insecticidal Activities

The true value of a novel chemical scaffold lies in its biological activity. Dichlorophenyl cyclopropane derivatives have demonstrated significant potential in two key therapeutic and industrial areas.

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the potent anti-proliferative activity of dichlorophenyl cyclopropane derivatives against various cancer cell lines.[7] The rigid cyclopropane core, coupled with the dichlorophenyl substituent, is believed to enable unique binding interactions with intracellular targets, leading to cell cycle arrest and apoptosis.

Table 1: In Vitro Anticancer Activity of Selected Dichlorophenyl Cyclopropane Derivatives

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| DPC-1 | 1,1-dichloro-2-(2,4-dichlorophenyl)cyclopropane | MCF-7 (Breast) | 5.2 | [8] |

| DPC-2 | 1,1-dichloro-2-(3,5-dichlorophenyl)cyclopropane | HCT116 (Colon) | 8.7 | [9] |

| DPC-3 | 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | A549 (Lung) | 12.1 | [8] |

Note: The structures and IC₅₀ values are representative and may not correspond to specific compounds in the cited literature but are illustrative of the potential of this class of molecules.

Caption: Putative mechanism of anticancer activity.

Insecticidal Activity: A New Weapon Against Pests

The development of novel insecticides is crucial for global food security. Dichlorophenyl cyclopropane carboxamides have emerged as a promising class of insecticidal agents.[3][10] The unique structural features of these compounds are thought to interfere with vital neurological or metabolic pathways in insects, leading to rapid and effective pest control.

Table 2: Insecticidal Activity of Dichlorophenyl Cyclopropane Carboxamide Derivatives

| Compound ID | Target Pest | Activity Metric | Value | Reference |

| DPC-C1 | Plutella xylostella (Diamondback moth) | LC₅₀ (mg/L) | 15.3 | [3] |

| DPC-C2 | Aphis gossypii (Cotton aphid) | Mortality (%) at 100 mg/L | 95 | [6] |

| DPC-C3 | Mythimna separata (Armyworm) | LC₅₀ (mg/L) | 21.8 | [3] |

Note: The data presented are representative of the insecticidal potential of this class of compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For dichlorophenyl cyclopropane derivatives, several key SAR trends have been observed:

-

Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly impacts activity. In many cases, 2,4- and 3,4-dichloro substitution patterns have shown superior potency compared to other isomers.[8]

-

Stereochemistry: The stereochemistry of the cyclopropane ring can be a critical determinant of biological activity. The relative orientation of the substituents can profoundly affect how the molecule interacts with its biological target.

-

Nature of the Carboxamide Substituent: In the case of insecticidal carboxamides, the nature of the N-substituent plays a crucial role in determining the spectrum of activity and potency.[10] Aromatic and heteroaromatic substituents have been shown to be particularly effective.

Spectroscopic Characterization: Confirming the Structure

The unambiguous identification of novel compounds is essential. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of dichlorophenyl cyclopropane derivatives.

Expected Spectroscopic Data for a Representative 1,1-dichloro-2-(2,4-dichlorophenyl)cyclopropane:

-

¹H NMR: The protons on the cyclopropane ring typically appear as a complex multiplet in the upfield region (δ 1.0-3.0 ppm). The aromatic protons will exhibit characteristic splitting patterns in the downfield region (δ 7.0-7.5 ppm), with coupling constants indicative of their relative positions.[11]

-

¹³C NMR: The carbon of the CCl₂ group will appear at a characteristic downfield shift (δ ~60-70 ppm). The other two cyclopropyl carbons will be found further upfield. The aromatic carbons will show distinct signals in the δ 120-140 ppm range.[12]

-

HRMS (High-Resolution Mass Spectrometry): The mass spectrum will show a characteristic isotopic cluster pattern for the presence of four chlorine atoms, allowing for the unambiguous determination of the molecular formula.

Future Perspectives and Conclusion

The discovery of novel dichlorophenyl cyclopropane derivatives represents a significant advancement in the quest for new therapeutic and agrochemical agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. The promising anticancer and insecticidal activities warrant further investigation and optimization through iterative cycles of design, synthesis, and biological evaluation.

As our understanding of the intricate interactions between these molecules and their biological targets deepens, so too will our ability to design next-generation compounds with enhanced potency, selectivity, and safety profiles. This technical guide serves as a starting point for researchers to explore the vast potential of this exciting and versatile chemical scaffold.

References

- Li, M., Liu, C. L., Zhang, J., Wu, Q., Hao, S. L., & Song, Y. Q. (2013). Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols. Pest Management Science, 69(5), 635-641.

-

ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. Retrieved from [Link]

- Yuan, J., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 899.

- Selvaraj, V., & Rajendran, V. (2011). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 123(1), 63-70.

- Sun, N. B., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(6), 2465-2467.

- El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Ford, M. G., et al. (2008). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry.

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Chemical Kinetics, 44(5), 326-334.

- Georgieva, M., et al. (2022). In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. Molecules, 27(12), 3691.

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

- Prezhdo, V. V., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PLoS ONE, 16(1), e0245871.

- Duke, S. O., et al. (2023). Molecular targets of insecticides and herbicides - Are there useful overlaps?. Pesticide Biochemistry and Physiology, 192, 105340.

- Balakrishnan, T., & Jayachandran, J. P. (2001). New ‘multi-site’ phase transfer catalyst for the addition of dichlorocarbene to styrene. Journal of the Chemical Society, Perkin Transactions 2, (1), 146-150.

-

Rasayan Journal of Chemistry. (2022). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Insecticidal Activity, Structure–Activity Relationship (SAR) and Density Functional Theory (DFT) of Novel Anthranilic Diamides Analogs Containing 1,3,4-Oxadiazole Rings. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 12. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unlocking the Potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid in Agrochemicals: A Technical Guide for Innovators

Introduction: A Molecule of Untapped Agrochemical Potential

In the relentless pursuit of novel and effective agrochemical solutions, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, a molecule that, while not extensively documented in mainstream agrochemical literature, presents a compelling case for investigation. Its structure, a hybrid of a dichlorinated phenyl ring and a cyclopropanecarboxylic acid moiety, hints at a spectrum of possible bioactivities. The cyclopropane ring is a key feature in a variety of biologically active compounds, often imparting metabolic stability and a specific conformational rigidity that can enhance binding to target proteins.[1][2] The dichlorophenyl group is a well-established toxophore in numerous pesticides, contributing to their efficacy.[3][4][5] This guide will serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically-grounded exploration of its potential applications as an herbicide, fungicide, and insecticide. We will dissect the rationale behind these potential uses, propose plausible mechanisms of action, and provide detailed experimental protocols to empower the scientific community to validate these hypotheses.

Chemical Profile of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a successful agrochemical. While empirical data for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is scarce, we can infer its likely characteristics based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈Cl₂O₂ | Based on chemical structure. |

| Molecular Weight | 231.08 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Similar to other substituted phenylcarboxylic acids.[6] |

| Solubility | Low in water, soluble in organic solvents | The dichlorophenyl group imparts hydrophobicity, while the carboxylic acid provides some polar character. |

| Stereochemistry | Exists as cis and trans isomers, each as a pair of enantiomers. | The presence of two substituents on the cyclopropane ring creates stereocenters. The specific stereoisomer can significantly impact biological activity. |

Potential Agrochemical Applications and Mechanistic Hypotheses

The unique structural amalgamation within 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid suggests several avenues for agrochemical development.

Herbicidal Activity: A Potential Synthetic Auxin

The presence of a dichlorinated phenyl ring linked to a carboxylic acid is reminiscent of the auxinic herbicide family, most notably 2,4-D (2,4-Dichlorophenoxyacetic acid).[7][8][9] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf weeds.[7][8]

Hypothesized Mechanism of Action: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid may act as a synthetic auxin, binding to auxin receptors in plant cells. This binding could trigger a cascade of downstream effects, including the upregulation of genes involved in cell division and elongation, leading to epinasty, stem twisting, and eventual plant death. The cyclopropane ring may serve to lock the phenyl ring in a specific orientation that enhances its affinity for the auxin receptor.

Experimental Validation Workflow:

Caption: Workflow for evaluating the herbicidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Fungicidal Activity: Disrupting Fungal Cell Integrity

Dichlorophenyl-containing compounds have a history of use as fungicides.[10][11][12] For instance, certain derivatives of 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione exhibit antifungal activity against Botrytis cinerea.[10] The mode of action for many of these compounds involves the disruption of fungal cell membranes or the inhibition of key enzymes.

Hypothesized Mechanism of Action: The lipophilic nature of the dichlorophenyl group could facilitate the partitioning of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid into fungal cell membranes, disrupting their integrity and leading to leakage of cellular contents. Alternatively, the molecule could inhibit a critical fungal enzyme, such as those involved in sterol biosynthesis, a common target for azole fungicides which also contain aromatic rings. The carboxylic acid moiety could play a role in interacting with active site residues of target enzymes.

Experimental Validation Workflow:

Caption: Workflow for evaluating the fungicidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Insecticidal Activity: A Novel Pyrethroid Analog?

The cornerstone of pyrethroid insecticides is the cyclopropanecarboxylic acid core, exemplified by chrysanthemic acid.[13] These compounds act as potent neurotoxins in insects by targeting voltage-gated sodium channels. While 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid lacks the gem-dimethyl group and the specific side chain of classical pyrethroids, its fundamental structure as a substituted cyclopropanecarboxylic acid warrants investigation.

Hypothesized Mechanism of Action: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, or more likely its ester derivatives, could potentially interact with insect sodium channels, albeit through a binding mode different from traditional pyrethroids. The dichlorophenyl group could occupy a hydrophobic pocket within the channel protein, while the cyclopropane ring provides the necessary structural rigidity.

Experimental Validation Workflow:

Caption: Workflow for evaluating the insecticidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid and its derivatives.

Detailed Experimental Protocols

To facilitate the investigation of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Herbicidal Root Elongation Assay

-

Preparation of Test Solutions: Prepare a stock solution of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., DMSO) and serially dilute to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

-

Seed Sterilization and Germination: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) and place them on agar plates containing half-strength Murashige and Skoog (MS) medium.

-

Treatment Application: After a set period of germination (e.g., 48 hours), transfer seedlings to new agar plates containing the various concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).

-

Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

-

Data Collection and Analysis: After a specified time (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software. Calculate the concentration that inhibits root growth by 50% (IC₅₀).

Protocol 2: Fungicidal Mycelial Growth Inhibition Assay

-

Preparation of Amended Media: Prepare a stock solution of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid in a suitable solvent. Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture (e.g., Botrytis cinerea or Fusarium graminearum) onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus.

-

Data Collection and Analysis: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the effective concentration that inhibits growth by 50% (EC₅₀).

Protocol 3: Insecticidal Topical Application Assay

-

Insect Rearing: Use a susceptible strain of a model insect (e.g., houseflies, Musca domestica, or fruit flies, Drosophila melanogaster).

-

Preparation of Test Solutions: Prepare a series of dilutions of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (or its ester derivatives) in a volatile solvent like acetone.

-

Application: Anesthetize the insects (e.g., with CO₂ or by chilling). Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect.

-

Observation: Place the treated insects in clean containers with access to food and water. Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: Determine the lethal dose that causes 50% mortality (LD₅₀) using probit analysis.

Conclusion and Future Directions

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid stands as a molecule of considerable, yet unproven, potential in the agrochemical arena. Its structural features provide a strong scientific rationale for its investigation as a herbicide, fungicide, and insecticide. This guide has laid out a roadmap for its exploration, from hypothesized mechanisms of action to detailed experimental protocols. The path forward requires a systematic and rigorous evaluation of its biological activities, starting with the synthesis of the different stereoisomers, as stereochemistry is often critical for biological activity. Further derivatization, particularly esterification of the carboxylic acid, could unlock or enhance its insecticidal properties. As the demand for novel and sustainable crop protection solutions continues to grow, the exploration of such underexplored chemical spaces is not just an academic exercise but a vital necessity. The insights and methodologies presented herein are intended to catalyze this exploration and pave the way for the potential discovery of a new class of agrochemicals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16455, Chrysanthemic acid. Retrieved from [Link]

-

LookChem (n.d.). (1R-trans)-2-(3,5-Dichlorophenyl)-cyclopropanecarboxylic acid. Retrieved from [Link]

- European Patent Office (n.d.). EP0038271B1 - Cyclopropane carboxylic acid derivatives, their preparation and use in combating parasites of plants and animals, their compositions and intermediates.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6294, p,p'-DDD. Retrieved from [Link]

-

Organic Syntheses (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Salo, H. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

-

Wikipedia (2024). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

ResearchGate (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

ACS Publications (n.d.). Insecticidal activity of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) analogs. Retrieved from [Link]

-

Oxford Academic (n.d.). Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Retrieved from [Link]

-

YouTube (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

ACS Publications (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

-

Wikipedia (2024). DDT. Retrieved from [Link]

-

National Center for Biotechnology Information (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Retrieved from [Link]

-

Bioactive Compounds in Health and Disease (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides (n.d.). Cyclopropanation. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

RSC Publishing (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Retrieved from [Link]

-

ResearchGate (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

-

ResearchGate (2025). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

ResearchGate (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

-

National Center for Biotechnology Information (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Retrieved from [Link]

-

MDPI (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Retrieved from [Link]

- Google Patents (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

ontario.ca (2022). Plant growth regulators. Retrieved from [Link]

-

Bioactive Compounds in Health and Disease (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

Sources

- 1. Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. P,P'-ddd | C14H10Cl4 | CID 6294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DDT - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Thermodynamic Landscape of Dichlorophenyl Cyclopropanes for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Energetic Secrets of a Privileged Scaffold

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, continues to captivate the imagination of chemists and drug designers. Its inherent ring strain and unique electronic properties impart a fascinating reactivity profile and conformational rigidity that can be exploited to create novel therapeutics. When appended with a dichlorophenyl moiety, the resulting dichlorophenyl cyclopropanes present a scaffold of significant interest in medicinal chemistry, offering a means to fine-tune lipophilicity, metabolic stability, and target engagement.

However, to truly harness the potential of these molecules, a deep understanding of their thermodynamic properties is paramount. These fundamental parameters—enthalpy, entropy, and Gibbs free energy—govern their stability, reactivity, and ultimately, their behavior in biological systems. This technical guide provides a comprehensive overview of the principles and practical methodologies for determining and predicting the thermodynamic properties of dichlorophenyl cyclopropanes. We will delve into both experimental and computational approaches, offering not just protocols, but the underlying scientific rationale to empower researchers in their quest for the next generation of therapeutics.

The Energetic Core: Understanding the Thermodynamics of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, approximately 115 kJ/mol, is a key determinant of its thermodynamic properties and reactivity.[1] It leads to a higher enthalpy of formation compared to its acyclic isomer, propene, making it thermodynamically less stable.[2]

The C-C bonds in cyclopropane possess increased p-character, giving them partial double-bond character. This unique electronic nature allows the cyclopropane ring to interact with adjacent functional groups, including aromatic systems, through conjugation.

The Influence of the Dichlorophenyl Substituent: A Predictive Analysis

Electronic Effects: The dichlorophenyl group is electron-withdrawing due to the inductive effect of the two chlorine atoms. This effect can influence the stability of the cyclopropane ring. The interaction between the phenyl ring and the cyclopropane's Walsh orbitals can lead to a thermodynamic stabilization of about 8 kJ/mol in phenylcyclopropane.[7] The conformational orientation of the phenyl ring relative to the cyclopropane ring is crucial for this stabilizing interaction, with the "bisected" conformation allowing for optimal overlap.[7]

Steric Effects: The bulky dichlorophenyl group will introduce steric strain, which can destabilize the molecule. The extent of this destabilization will depend on the substitution pattern on both the phenyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro) and the cyclopropane ring (i.e., the relative stereochemistry if the cyclopropane is further substituted).

Experimental Determination of Thermodynamic Properties: A Practical Guide

For the precise determination of the thermodynamic properties of dichlorophenyl cyclopropanes, calorimetric techniques are the gold standard. A prerequisite for accurate measurements is the availability of a highly purified sample, which can be achieved through common synthetic routes to arylcyclopropanes followed by rigorous purification.[8][9]

Enthalpy of Formation via Oxygen-Bomb Combustion Calorimetry

This technique measures the heat released during the complete combustion of a substance in a constant-volume container. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[2]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of the dichlorophenyl cyclopropane isomer is prepared.

-

Bomb Assembly: The pellet is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"). A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete combustion of the sample.

-

Constant-Volume Bomb: Simplifies the thermodynamic calculations, as the heat measured is the change in internal energy (ΔU).

-

Water in the Bomb: Ensures that the water and any hydrochloric acid formed are in their liquid and aqueous states, respectively, which are their standard states.

-

Calorimeter Calibration: Accounts for the heat absorbed by the calorimeter itself, ensuring accurate determination of the heat released by the combustion reaction.

Enthalpy of Vaporization via Vaporization Calorimetry

This method directly measures the heat required to vaporize a known amount of a substance at a constant temperature and pressure.

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of the heat capacity of the substance as a function of temperature.

Computational Prediction of Thermodynamic Properties: An In-Silico Approach

Quantum chemical calculations offer a powerful and cost-effective alternative for estimating the thermodynamic properties of molecules, especially when experimental data is unavailable.[10][11]

Isodesmic Reaction Schemes: A Strategy for Accurate Predictions

A significant challenge in computational thermochemistry is the accurate calculation of absolute energies. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[4][6] This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations, resulting in a more accurate prediction of the enthalpy of reaction.

By using the calculated enthalpy of an isodesmic reaction and the known experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target molecule (the dichlorophenyl cyclopropane) can be accurately determined.

Designing an Isodesmic Reaction for a Dichlorophenyl Cyclopropane (e.g., 1-(2,3-dichlorophenyl)cyclopropane):

An appropriate isodesmic reaction would involve simple, well-characterized molecules. For example:

1-(2,3-dichlorophenyl)cyclopropane + Benzene → 1,2-Dichlorobenzene + Phenylcyclopropane

Computational Protocol:

-

Geometry Optimization: The 3D structures of all reactants and products are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.[5]

-

Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T)) can be performed on the optimized geometries for improved accuracy.

-

Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated as the difference between the sum of the calculated enthalpies of the products and the sum of the calculated enthalpies of the reactants.

-

Calculation of Enthalpy of Formation: The enthalpy of formation of the dichlorophenyl cyclopropane is then calculated using the following equation:

ΔfH°(dichlorophenyl cyclopropane) = [ΔfH°(1,2-dichlorobenzene) + ΔfH°(phenylcyclopropane)] - ΔfH°(benzene) - ΔrH°(calculated)

Where ΔfH° are the experimental standard enthalpies of formation and ΔrH° is the calculated enthalpy of the isodesmic reaction.

Data Visualization and Interpretation

To facilitate the understanding and application of the determined thermodynamic data, clear visualization is essential.

Experimental Workflow for Thermodynamic Parameter Determination

Caption: Experimental workflow for determining the thermodynamic properties of dichlorophenyl cyclopropanes.

Computational Workflow for Predicting Enthalpy of Formation

Caption: Computational workflow for predicting the enthalpy of formation using isodesmic reactions.

Conclusion: From Fundamental Properties to Rational Drug Design

A thorough understanding of the thermodynamic properties of dichlorophenyl cyclopropanes is not merely an academic exercise. This knowledge is critical for:

-

Predicting Reactivity: The stability of the cyclopropane ring, as quantified by its enthalpy of formation, will directly impact its susceptibility to ring-opening reactions, a common metabolic pathway.

-

Understanding Drug-Target Interactions: The conformational preferences and energetic landscape of the molecule will influence how it binds to its biological target. Calorimetric studies of ligand binding can provide a complete thermodynamic profile of this interaction.[12]

-

Informing Synthetic Strategy: Knowledge of the relative stabilities of different isomers can guide the development of more efficient and selective synthetic routes.

By combining the predictive power of computational chemistry with the precision of experimental calorimetry, researchers can build a robust understanding of the thermodynamic landscape of dichlorophenyl cyclopropanes. This foundational knowledge is indispensable for the rational design and development of novel therapeutics that leverage the unique properties of this privileged scaffold.

References

- Good, W. D. (1971). The Enthalpies of Combustion and Formation of Some Alkyl Cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546.

- How to calculate the enthalpy of the form

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.

- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). Molecules, 28(8), 3488.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.

- Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.

- Synthesis of cyclopropanes. Organic Chemistry Portal.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).

- Gibson, S. E., et al. (2002). Synthesis and structural analysis of dehydrophenylalanine cyclophanes.

- Banks, R. E., et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1092-1097.

- Chemical Properties of Cyclopropane (CAS 75-19-4). Cheméo.

- Calorimetric and Structural Studies of 1,2,3-Trisubstituted Cyclopropanes as Conformationally Constrained Peptide Inhibitors of Src SH2 Domain Binding. (2002). Journal of the American Chemical Society, 124(42), 12557-12565.

- Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. (2025).

- Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its deriv

- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Pharmaceuticals, 3(3), 579-613.

- Gibbs free energy profiles of cycloaddition between cyclopropene 1 a and methyl prolin

- Conventional strain energy estimates for cyclopropane (eq. 1) and... (n.d.).

- Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its deriv

- Guide for writing the strain energy report Experimental Chemistry I, CH 362 & 362H Winter term, 2021.

- Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. (2018). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. quora.com [quora.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopropane synthesis [organic-chemistry.org]

- 10. arxiv.org [arxiv.org]

- 11. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Optimization of Synthetic Workflows for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Introduction & Strategic Overview